molecular formula C11H13BrO2 B1286853 3-(3-Bromophenyl)-2,2-dimethylpropanoic acid CAS No. 926625-06-1

3-(3-Bromophenyl)-2,2-dimethylpropanoic acid

Cat. No. B1286853
CAS RN: 926625-06-1
M. Wt: 257.12 g/mol
InChI Key: SXDRABVXEHYXCN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bromophenyl derivatives is a topic of interest due to their potential applications in medicinal chemistry and materials science. For instance, the synthesis of antipyrine derivatives with bromo and chloro substituents has been reported, which involves good yields and spectroscopic characterization . Similarly, the synthesis of bromophenol derivatives incorporating cyclopropane moieties has been explored, with the bromination of precursor compounds being a key step . These methods could potentially be adapted for the synthesis of 3-(3-Bromophenyl)-2,2-dimethylpropanoic acid by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of bromophenyl derivatives is often characterized using X-ray crystallography, as seen in the study of a tetrahydroquinoline dione derivative . The crystal packing and intermolecular interactions, such as hydrogen bonds and π-π interactions, play a significant role in the stability of these compounds. The dihedral angles between phenyl rings and bond distances are also crucial parameters that define the conformation and reactivity of the molecules .

Chemical Reactions Analysis

Bromophenyl derivatives can undergo various chemical reactions, including cyclization and substitution reactions. For example, electroreductive radical cyclization has been used to synthesize tetrahydrofuran derivatives from bromo esters . The reactivity of the bromine atom in these compounds allows for further functionalization, which could be relevant for the modification of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl derivatives are influenced by their molecular structure. For instance, the presence of bromine can enhance the antifungal activity of furanone derivatives . The solubility of these compounds in various solvents can be tailored by modifying the substituents on the phenyl ring, as demonstrated by the synthesis of water-soluble triorganotin bromides . The stability of bromophenyl compounds under different conditions, such as light and temperature, is also an important consideration, as seen in the stability determination of a bromo-naphthoquinone imine .

Mechanism of Action

Target of Action

It is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (a3b and a2b2) phthalocyanines and phthalocyanine-fullerene dyads , which suggests that it may interact with these compounds or their targets.

Mode of Action

It is known that bromophenyl compounds can react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that 3-(3-Bromophenyl)-2,2-dimethylpropanoic acid may interact with its targets through a similar mechanism.

Biochemical Pathways

It is used in the suzuki–miyaura (sm) coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This suggests that it may affect pathways involving carbon–carbon bond formation.

Pharmacokinetics

It is known that the compound is insoluble in water , which may impact its bioavailability and distribution.

Result of Action

It is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (a3b and a2b2) phthalocyanines and phthalocyanine-fullerene dyads , suggesting that it may have effects related to these compounds.

Action Environment

Given its use in the suzuki–miyaura (sm) coupling reaction , it is likely that factors such as temperature, pH, and the presence of a catalyst could influence its action.

Biochemical Analysis

Biochemical Properties

3-(3-Bromophenyl)-2,2-dimethylpropanoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in free radical bromination, nucleophilic substitution, and oxidation reactions . The interactions of this compound with enzymes such as penicillin biosynthetic enzymes have been documented . These interactions often involve the formation of covalent bonds or non-covalent interactions, leading to changes in the activity and function of the target biomolecules.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can affect the activity of enzymes involved in metabolic pathways, leading to alterations in the levels of metabolites and overall cellular metabolism. Additionally, this compound may impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the expression of specific genes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules at the molecular level. This compound can bind to enzymes, leading to either inhibition or activation of their activity . For example, it has been shown to inhibit penicillin biosynthetic enzymes, thereby affecting the biosynthesis of penicillin . Additionally, this compound can interact with transcription factors, leading to changes in gene expression and subsequent cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its degradation products and long-term effects on cellular function need to be further investigated to fully understand its temporal effects in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects by modulating specific biochemical pathways . At higher doses, it may cause toxic or adverse effects, including potential damage to cellular structures and disruption of normal cellular functions. Threshold effects and dose-response relationships need to be carefully studied to determine the optimal dosage for various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including glycolytic and mitochondrial metabolism . This compound can interact with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels. For example, it has been shown to inhibit glycolysis and mitochondrial activity, thereby affecting the overall energy metabolism of cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects. The localization and accumulation of this compound within specific tissues and cells can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound within specific subcellular structures can influence its interactions with biomolecules and its overall biochemical effects.

properties

IUPAC Name

3-(3-bromophenyl)-2,2-dimethylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-11(2,10(13)14)7-8-4-3-5-9(12)6-8/h3-6H,7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXDRABVXEHYXCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC(=CC=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801272507
Record name 3-Bromo-α,α-dimethylbenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801272507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

926625-06-1
Record name 3-Bromo-α,α-dimethylbenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926625-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-α,α-dimethylbenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801272507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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